(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol
Overview
Description
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol is an organic compound that features a bromine atom, a methoxy group, and a thienyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol can be achieved through several stepsThe reaction conditions typically involve the use of bromine and a catalyst such as iron powder . The final step involves the addition of the ethyl group to the thienyl ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the thienyl and ethyl groups.
5-Bromo-2-methyl-2-pentene: Contains a bromine atom and a different alkyl group.
5-Bromo-2-hydroxybenzoic acid ethyl ester: Features a bromine atom and an ester group.
Uniqueness
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol is unique due to the presence of both the thienyl and ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15BrO2S |
---|---|
Molecular Weight |
327.24 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(5-ethylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H15BrO2S/c1-3-10-5-7-13(18-10)14(16)11-8-9(15)4-6-12(11)17-2/h4-8,14,16H,3H2,1-2H3 |
InChI Key |
JEXDUNJOQHYQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(C2=C(C=CC(=C2)Br)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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